2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenyl ring attached to an acetic acid moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves multiple steps:
Formation of the Phenylacetic Acid Derivative: The starting material, 2-(trifluoromethyl)benzene, undergoes a Friedel-Crafts acylation to introduce the acetic acid moiety.
Introduction of the Dimethylamino Group: The intermediate product is then subjected to a nucleophilic substitution reaction with dimethylamine.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the trifluoromethyl group or the phenyl ring, potentially leading to defluorination or hydrogenation products.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the dimethylamino group might influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid hydrochloride: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(Amino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride: Contains an amino group instead of a dimethylamino group, potentially affecting its reactivity and interactions.
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride: The trifluoromethyl group is positioned differently on the phenyl ring, which could influence its steric and electronic properties.
Uniqueness
The presence of both the dimethylamino and trifluoromethyl groups in 2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride makes it unique
Properties
IUPAC Name |
2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(2)9(10(16)17)7-5-3-4-6-8(7)11(12,13)14;/h3-6,9H,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAVZDVXSDVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.